

Discovery and development history of Sacubitril intermediates

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Compound of Interest

Compound Name: (2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride

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An In-Depth Technical Guide to the Discovery and Development of Sacubitril Intermediates

Introduction

Sacubitril, a potent neprilysin inhibitor, represents a cornerstone in the management of chronic heart failure.[1] It is the active component of Entresto® (sacubitril/valsartan), a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) that has demonstrated significant efficacy in reducing the risk of cardiovascular death and hospitalization in patients with heart failure with reduced ejection fraction.[2] The molecular structure of Sacubitril, chemically known as (2R,4S)-5-(biphenyl-4-yl)-4-((3-carboxypropionyl)amino)-2-methylpentanoic acid ethyl ester, possesses two critical stereocenters at the C2 and C4 positions. The precise stereochemical configuration is paramount for its pharmacological activity, presenting a formidable challenge for chemical synthesis.

The industrial production of such a chiral molecule necessitates a synthetic route that is not only high-yielding and cost-effective but also robustly stereoselective. The history of Sacubitril's synthesis is a compelling narrative of chemical innovation, charting a course from early methods plagued by poor diastereoselectivity to highly optimized, asymmetric catalytic and biocatalytic processes suitable for large-scale manufacturing. This guide provides a detailed exploration of the evolution of synthetic strategies for key Sacubitril intermediates, offering

insights into the chemical reasoning behind these advancements for researchers and drug development professionals.

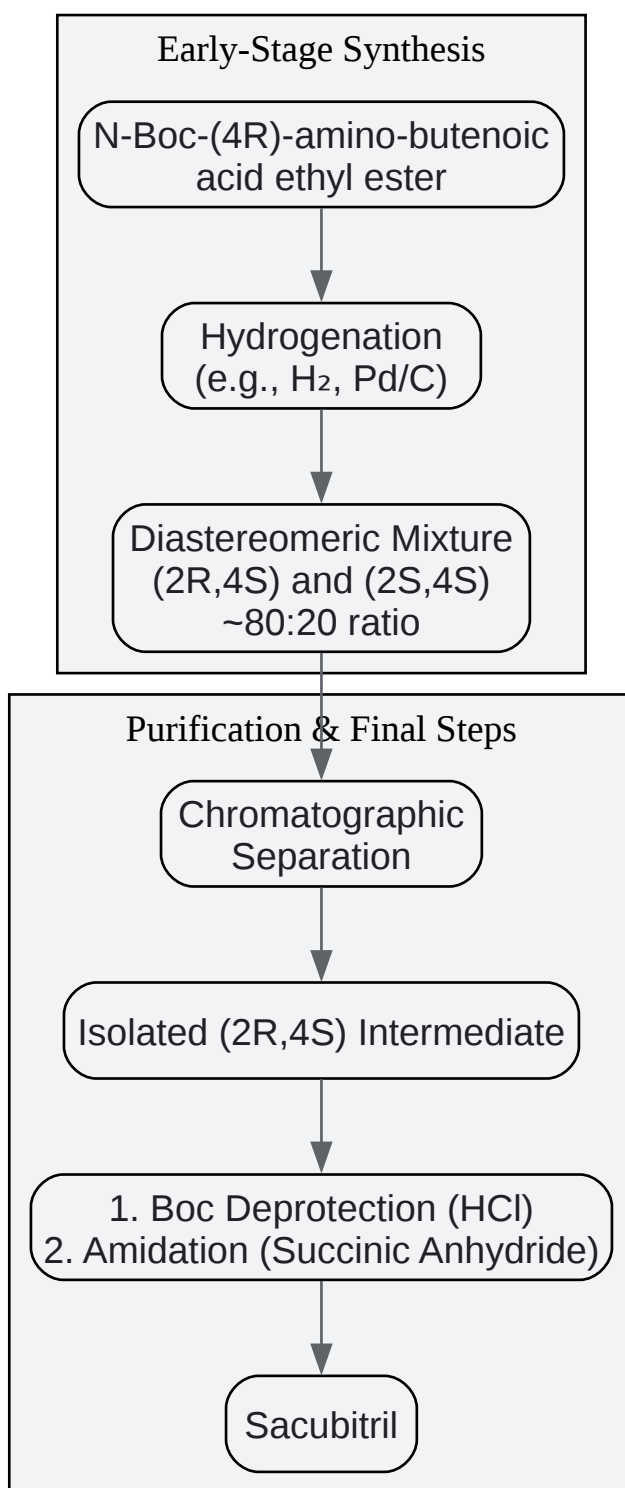
Chapter 1: Early Synthetic Approaches and the Diastereoselectivity Challenge

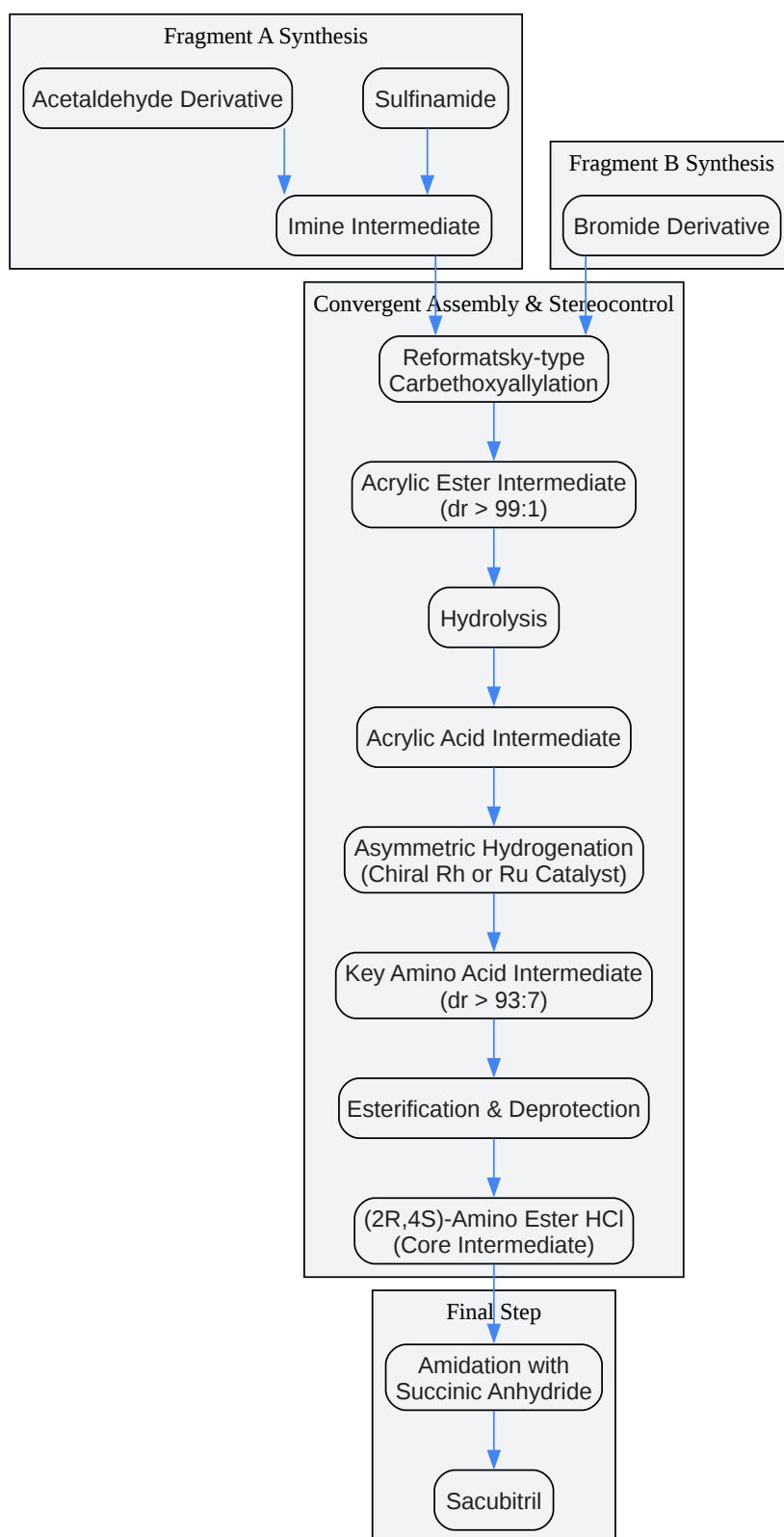
The initial synthetic routes to Sacubitril, disclosed in early patents by Novartis, laid the groundwork for its development but also highlighted the primary synthetic hurdle: controlling the stereochemistry.^[3] A common strategy involved the catalytic hydrogenation of a prochiral enamine precursor.

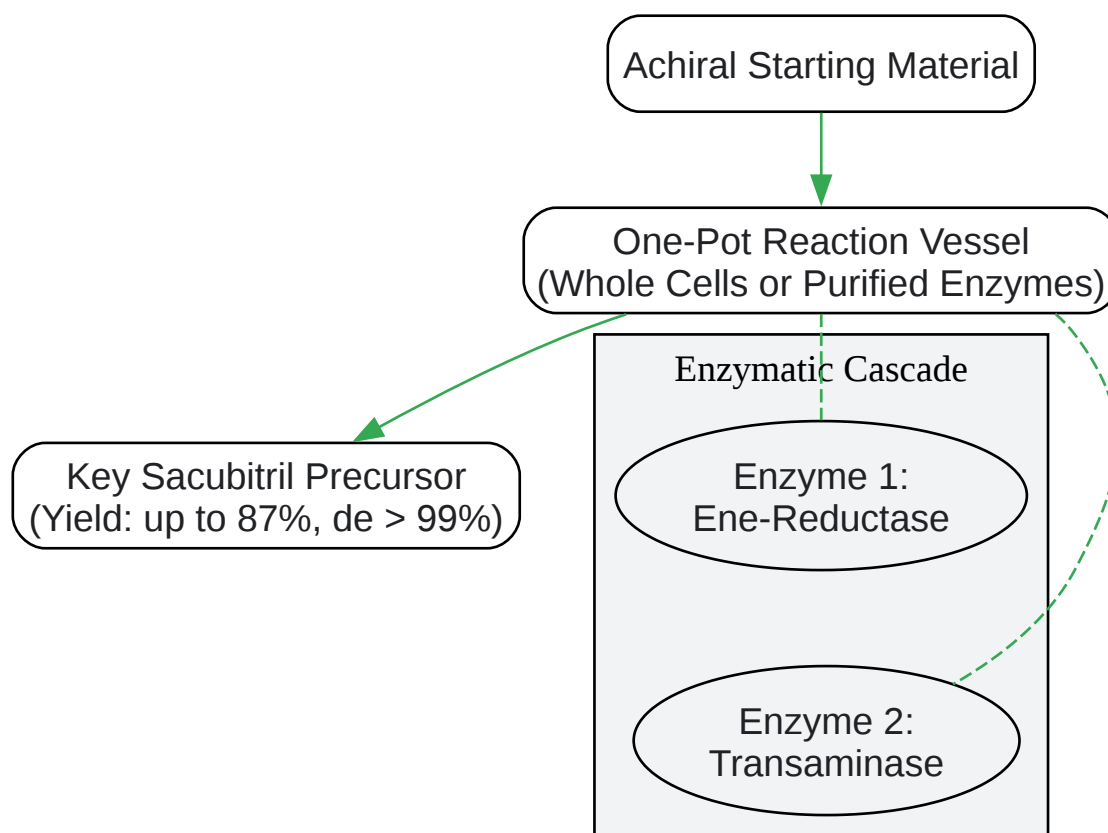
A representative early approach started from N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenic acid ethyl ester. Hydrogenation of this intermediate using a standard catalyst like palladium on charcoal (Pd/C) was effective in reducing the double bond but exerted poor control over the formation of the new stereocenter at the C2 position. This resulted in a diastereomeric mixture of the desired (2R,4S) product and the undesired (2S,4S) isomer, often in a ratio of approximately 80:20.^[4]

The causality behind this lack of selectivity lies in the catalyst's inability to effectively differentiate between the two faces of the planar alkene, leading to the formation of both diastereomers. Consequently, a tedious and economically unviable column chromatography or fractional crystallization step was required to isolate the desired (2R,4S) isomer, rendering the process inefficient for industrial-scale production.^[4]

Illustrative Early Synthetic Workflow







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